molecular formula C16H22N4O5S2 B2627591 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane CAS No. 1903693-55-9

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2627591
CAS No.: 1903693-55-9
M. Wt: 414.5
InChI Key: MISXKEPGQJVDCO-UHFFFAOYSA-N
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane is a complex organic compound that features both imidazole and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane precursors, followed by sulfonylation reactions to introduce the sulfonyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. The specific pathways and targets depend on the context of its application, whether in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1H-imidazol-4-yl)sulfonyl)-4-phenyl-1,4-diazepane
  • 1-((1H-imidazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)-1,4-diazepane
  • 1-((1H-imidazol-4-yl)sulfonyl)-4-(2,4-dimethylphenyl)-1,4-diazepane

Uniqueness

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane stands out due to the presence of both imidazole and diazepane rings, as well as the specific substitution pattern on the phenyl ring. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S2/c1-13-4-5-14(25-2)15(10-13)26(21,22)19-6-3-7-20(9-8-19)27(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXKEPGQJVDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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